Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane is a chemical compound known for its unique structure and properties. It contains a silane group bonded to a propyl chain, which is further connected to an oxirane ring. This compound is often used in various industrial and scientific applications due to its reactivity and ability to form stable bonds with different substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane typically involves the reaction of 3-(3-methyloxiran-2-yl)propyl alcohol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Condensation: Catalyzed by acids or bases under controlled temperature conditions.
Substitution: Requires nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane is widely used in scientific research due to its versatility:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and surface modification of nanoparticles.
Biology: Employed in the functionalization of biomolecules for improved stability and reactivity.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Mechanism of Action
The mechanism of action of Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane involves the formation of stable siloxane bonds through hydrolysis and condensation reactions. The oxirane ring can open up and react with various nucleophiles, leading to the formation of substituted products. These reactions are facilitated by the presence of catalysts and controlled reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Triethoxy{3-[(2-oxiranyl)oxy]propyl}silane
- Triethoxy{3-[(3-ethyloxiran-2-yl)oxy]propyl}silane
- Triethoxy{3-[(3-phenyloxiran-2-yl)oxy]propyl}silane
Uniqueness
Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane is unique due to the presence of the 3-methyloxirane ring, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific chemical properties .
Properties
CAS No. |
142494-78-8 |
---|---|
Molecular Formula |
C12H26O5Si |
Molecular Weight |
278.42 g/mol |
IUPAC Name |
triethoxy-[3-(3-methyloxiran-2-yl)oxypropyl]silane |
InChI |
InChI=1S/C12H26O5Si/c1-5-14-18(15-6-2,16-7-3)10-8-9-13-12-11(4)17-12/h11-12H,5-10H2,1-4H3 |
InChI Key |
FGWOTHMOJAIBEH-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCOC1C(O1)C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.